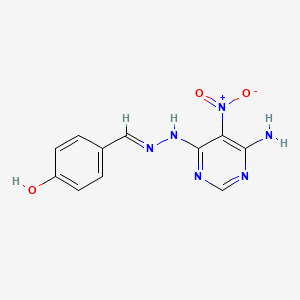

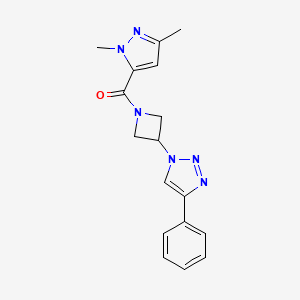

![molecular formula C22H18N4O3 B3020832 2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-phenylacetamide CAS No. 1251633-82-5](/img/structure/B3020832.png)

2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-phenylacetamide" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, properties, and potential applications, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions and the use of various starting materials and reagents. For instance, paper describes the synthesis of novel acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines bearing a similar N-phenylacetamide unit through a one-pot reaction. Similarly, paper outlines a method for synthesizing 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives, which share a core structure with the compound of interest. These methods typically involve the reaction of an appropriate aldehyde with other reagents like dimedone or 5-methyl-2,4-dihydro-3H-pyrazol-3-one, and the use of acid chlorides from 3-(hydroxyimino)3-amino-N-phenylpropanamide .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic methods, including NMR and mass analyses . X-ray crystallography has also been employed to confirm the structure of new compounds resulting from chemical oxidation reactions . These techniques are crucial for determining the molecular structure and confirming the successful synthesis of the compounds.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored, particularly in the context of oxidation. Paper describes the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide derivatives, which are structurally related to the compound of interest. The oxidation reactions with peracetic acid, m-chloroperbenzoic acid, and OXONE lead to the formation of various products, indicating a rich chemistry that could also be relevant to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized to some extent. For example, paper discusses the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides and their antimicrobial and hemolytic activities. The spectral characterization of these compounds provides information on their physical and chemical properties . Additionally, paper describes the synthesis of 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol and their anticancer properties, which were characterized by various spectroscopic techniques .

Scientific Research Applications

Efficient Synthesis

- Synthesis Methodology : A study by Srivani et al. (2018) developed an efficient method for synthesizing derivatives of 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide, characterizing the compounds using NMR and mass analyses (Srivani, Thirupathaiah, Laxminarayana, & Chary, 2018).

Antimicrobial Activity

- Antibacterial Potential : Compounds containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles, derivatives of 2-methylbenzimidazole, demonstrated antimicrobial activity against bacteria, mold, and yeast in a study by Tien et al. (2016) (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).

Cancer Research

- CRMP 1 Inhibitors for Lung Cancer : Panchal et al. (2020) designed and synthesized novel 1,3,4 Oxadiazole derivatives as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors, showing potential for small lung cancer treatment (Panchal, Rajput, & Patel, 2020).

- Anticancer Properties : A study by Zhang et al. (2005) identified a novel apoptosis inducer, a derivative of 1,2,4-oxadiazole, showing activity against several breast and colorectal cancer cell lines (Zhang et al., 2005).

Molecular Studies

- NMR Characterization : Ying-jun (2012) conducted an NMR study of a novel 1,3,4-Oxadiazole derivative, determining the structure and analyzing the isomeric ratios (Ying-jun, 2012).

Future Directions

properties

IUPAC Name |

2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3/c1-15-8-5-6-11-17(15)20-24-21(29-25-20)18-12-7-13-26(22(18)28)14-19(27)23-16-9-3-2-4-10-16/h2-13H,14H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGVJNAUMJAEAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

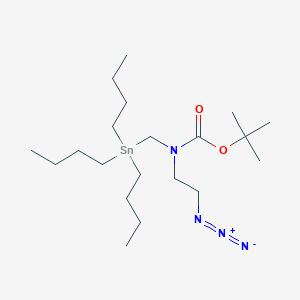

![N-(4-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3020751.png)

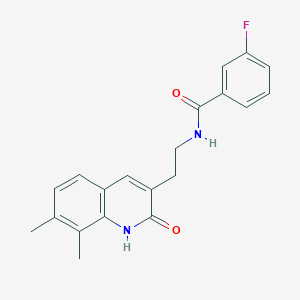

![7-chloro-N-(3,4-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3020757.png)

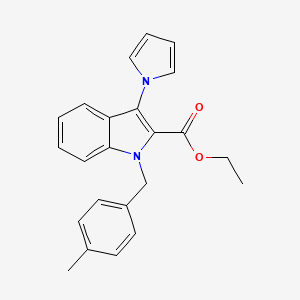

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B3020758.png)

![1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3020761.png)

![4-butyryl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B3020766.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B3020767.png)

![Tert-butyl 3-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B3020770.png)